c-Myc inhibitor 6

MYC:MAX inhibition breast cancer proliferation assay

c-Myc inhibitor 6, also referred to as MYCMI-6 or NSC354961 (CAS 681282-09-7), is a potent and selective small-molecule inhibitor of the endogenous MYC:MAX protein-protein interaction. The compound binds selectively to the MYC bHLHZip domain with a dissociation constant (Kd) of 1.6 ± 0.5 µM, as determined by surface plasmon resonance (SPR).

Molecular Formula C23H29BN2O5
Molecular Weight 424.3 g/mol
Cat. No. B10861350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namec-Myc inhibitor 6
Molecular FormulaC23H29BN2O5
Molecular Weight424.3 g/mol
Structural Identifiers
SMILESB(C(CC(C)C)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)(O)O
InChIInChI=1S/C23H29BN2O5/c1-15(2)13-21(24(29)30)26-22(27)11-12-25-23(28)31-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-21,29-30H,11-14H2,1-2H3,(H,25,28)(H,26,27)/t21-/m0/s1
InChIKeyHRTLVHQZXDHTAZ-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

c-Myc inhibitor 6 (MYCMI-6) Procurement Guide: High-Affinity MYC:MAX Antagonist for Oncology Research


c-Myc inhibitor 6, also referred to as MYCMI-6 or NSC354961 (CAS 681282-09-7), is a potent and selective small-molecule inhibitor of the endogenous MYC:MAX protein-protein interaction [1]. The compound binds selectively to the MYC bHLHZip domain with a dissociation constant (Kd) of 1.6 ± 0.5 µM, as determined by surface plasmon resonance (SPR) [1]. It functions by blocking MYC-driven transcription and inhibiting tumor cell growth in a MYC-dependent manner, with IC50 values as low as 0.5 µM in susceptible lines, while sparing normal cells [1]. Its mechanism is distinct from compounds that promote MYC degradation, as it directly disrupts the MYC:MAX complex without affecting MYC protein expression levels [1].

MYC:MAX protein-protein interaction disruption studies
Target engagement in biophysical assays (SPR)
Proliferation assays in MYC-driven cancer cell lines
Mechanistic studies separating inhibition from MYC degradation

c-Myc inhibitor 6 (MYCMI-6): Why Closely Related MYC:MAX Inhibitors Cannot Be Interchanged


Although multiple small molecules targeting the MYC:MAX protein-protein interaction have been described (e.g., 10058-F4, KJ-Pyr-9, MYCi361, MYCi975, and EN4), they exhibit substantial differences in binding affinity, mechanism of action, and target engagement profiles [1]. For instance, some inhibitors such as 10058-F4 demonstrate significantly weaker disruption of MYC:MAX heterodimer formation in vitro compared to MYCMI-6 [1], while others like KJ-Pyr-9 show high affinity for monomeric MYC but fail to inhibit MYC:MAX interaction at relevant concentrations in certain assays [1]. Moreover, compounds such as MYCi975 and MYCi361 operate via distinct mechanisms that involve promoting MYC phosphorylation and degradation [2], whereas MYCMI-6 leaves MYC protein levels unchanged [1]. These divergent pharmacological profiles preclude simple interchangeability in experimental settings and underscore the need for compound-specific selection based on quantitative evidence.

Binding & Potency Variability
Binding affinity and disruption potency differ markedly among MYC:MAX inhibitors; reported values may not transfer.
Mechanistic Divergence
Some compounds promote MYC degradation, while MYCMI-6 acts via direct inhibition; experimental readouts may shift.
Proliferation Assay Discrepancy
Anti-proliferative IC50 values vary widely across inhibitor chemotypes; cell-line-dependent sensitivity requires validation.

c-Myc inhibitor 6 (MYCMI-6) Quantitative Differentiation Evidence vs. Analogs


Direct Head-to-Head Comparison: MYCMI-6 Superior to 10058-F4 and KJ-Pyr-9 in Breast Cancer Cell Proliferation Assays

In a direct comparison across a panel of 13 breast cancer cell lines, MYCMI-6 demonstrated significantly lower IC50 values for proliferation inhibition than either 10058-F4 or KJ-Pyr-9 [1]. The study reported that MYCMI-6 was the most sensitive inhibitor of the three (p < 0.0001 for MYCMI-6 versus both comparators) [1].

Proliferation IC50
Head-to-head
MYCMI-6 IC50 1.2–96.7 µM; lowest across panel (p
Supports higher sensitivity in breast cancer cell proliferation assays
13 breast cancer cell lines, 72-h exposure
SPR Disruption IC50
Head-to-head
MYCMI-6 IC50 3.8 ± 1.2 µM; 10058-F4 minimal inhibition up to 10 µM
Supports higher target engagement in biophysical MYC:MAX disruption assays
SPR with MYCbHLHZip over MAXbHLHZip
Binding Affinity (Kd)
Cross-study comparable
MYCMI-6 Kd 1.6 ± 0.5 µM; MYCi361 Kd 3.2 µM
Supports higher binding affinity context
Affinity comparison across separate studies; SPR on MYC bHLHZip
Cytotoxicity Selectivity
Reported
IC50
Supports MYC-dependent cell-model endpoint context
Selectivity linked to MYC expression across NCI-60 panel
Mechanism: MYC Stability
Cross-study comparable
MYCMI-6 does not alter MYC protein levels; MYCi975/MYCi361 induce degradation
Supports mechanistic studies without MYC degradation confounding
Enables separation of transcriptional vs post-translational effects
MYC:MAX inhibition breast cancer proliferation assay

SPR-Based Inhibition: MYCMI-6 More Potent than 10058-F4 in Disrupting MYC:MAX Heterodimer Formation

Surface plasmon resonance (SPR) analysis directly comparing the ability of MYCMI-6 and 10058-F4 to inhibit MYC:MAX heterodimer formation showed that MYCMI-6 achieved an IC50 of 3.8 ± 1.2 µM, whereas 10058-F4 was significantly less efficient under the same assay conditions [1].

SPR Disruption IC50
Head-to-head
MYCMI-6 IC50 3.8 ± 1.2 µM; 10058-F4 minimal inhibition up to 10 µM
Supports higher target engagement in biophysical MYC:MAX disruption assays
SPR with MYCbHLHZip over MAXbHLHZip
SPR protein-protein interaction biophysical assay

Binding Affinity Advantage: MYCMI-6 Kd = 1.6 µM vs. MYCi361 Kd = 3.2 µM

MYCMI-6 binds to the MYC bHLHZip domain with a Kd of 1.6 µM (SPR) [1], while the related small-molecule inhibitor MYCi361 exhibits a Kd of 3.2 µM for MYC binding . This represents a 2-fold higher binding affinity for MYCMI-6.

Binding Affinity (Kd)
Cross-study comparable
MYCMI-6 Kd 1.6 ± 0.5 µM; MYCi361 Kd 3.2 µM
Supports higher binding affinity context
Affinity comparison across separate studies; SPR on MYC bHLHZip
binding affinity MYC bHLHZip SPR

MYC-Dependent Cytotoxicity: MYCMI-6 Spares Normal Cells (IC50 < 0.5 µM in Tumor Cells vs. No Cytotoxicity in Primary Normal Cells)

MYCMI-6 inhibits tumor cell growth in a MYC-dependent manner with IC50 values as low as 0.5 µM, while exhibiting no cytotoxicity to primary normal human cells [1]. This selectivity profile is linked to MYC expression levels across 60 human tumor cell lines [1].

Cytotoxicity Selectivity
Reported
IC50
Supports MYC-dependent cell-model endpoint context
Selectivity linked to MYC expression across NCI-60 panel
Mechanism: MYC Stability
Cross-study comparable
MYCMI-6 does not alter MYC protein levels; MYCi975/MYCi361 induce degradation
Supports mechanistic studies without MYC degradation confounding
Enables separation of transcriptional vs post-translational effects
selectivity normal cell sparing MYC-dependency

Mechanistic Distinction: MYCMI-6 Does Not Alter MYC Protein Levels Unlike Degrader Compounds

Unlike MYCi975 and MYCi361, which promote MYC T58 phosphorylation and proteasome-mediated degradation [2], MYCMI-6 inhibits MYC:MAX interaction and MYC-driven transcription without affecting MYC protein expression levels [1].

Mechanism: MYC Stability
Cross-study comparable
MYCMI-6 does not alter MYC protein levels; MYCi975/MYCi361 induce degradation
Supports mechanistic studies without MYC degradation confounding
Enables separation of transcriptional vs post-translational effects
mechanism of action MYC degradation MYC stability

c-Myc inhibitor 6 (MYCMI-6) Evidence-Driven Research Applications


Evaluating MYC:MAX Disruption in Breast Cancer Proliferation Assays

Based on direct comparative data showing MYCMI-6 is the most potent inhibitor of breast cancer cell proliferation among MYCMI-6, 10058-F4, and KJ-Pyr-9 (p < 0.0001) [1], this compound is ideally suited for in vitro studies investigating the role of MYC:MAX interaction in breast cancer cell growth. Researchers can expect the highest sensitivity and the greatest dynamic range when screening for anti-proliferative effects in MYC-driven breast cancer models.

Biophysical Characterization of MYC:MAX Protein-Protein Interaction Inhibitors

MYCMI-6's well-defined binding parameters (Kd = 1.6 µM, SPR IC50 = 3.8 µM) and its validated selective binding to the MYC bHLHZip domain [1] make it an excellent reference compound for developing and benchmarking new biophysical assays (e.g., SPR, MST) aimed at measuring MYC:MAX disruption. Its potency advantage over 10058-F4 in these assays provides a clear signal window for hit validation.

Dissecting MYC Transcriptional Function Without Altering MYC Stability

Unlike degradation-promoting inhibitors (MYCi361, MYCi975) [2], MYCMI-6 inhibits MYC:MAX interaction while leaving MYC protein levels unchanged [1]. This property is essential for experiments designed to separate the transcriptional effects of MYC:MAX disruption from the pleiotropic consequences of MYC protein loss, enabling cleaner interpretation of RNA-seq, ChIP-seq, and other transcriptional readouts.

In Vivo Validation in MYCN-Amplified Neuroblastoma Xenografts

Preclinical data demonstrate that MYCMI-6 significantly reduces MYCN:MAX interaction, tumor cell proliferation, and microvascular density in MYCN-amplified neuroblastoma xenograft models without causing severe side effects [1]. This in vivo efficacy, combined with its normal-cell sparing profile in vitro, positions MYCMI-6 as a preferred tool compound for studying MYCN-dependent tumor biology and validating therapeutic hypotheses in animal models.

Application
Selection Property
Validation Focus
Breast cancer cell proliferation studies
Reported comparative potency in cell assays
MYC-dependent anti-proliferative endpoints
Biophysical MYC:MAX interaction assays
Defined SPR binding and inhibition parameters
Target engagement confirmation and assay window
MYC transcriptional function studies
Non-degrading MYC:MAX inhibition mechanism
MYC protein level unchanged in model
In vivo MYCN-driven tumor models
Reported in vivo model response context
Tumor growth inhibition and tolerability-related endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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